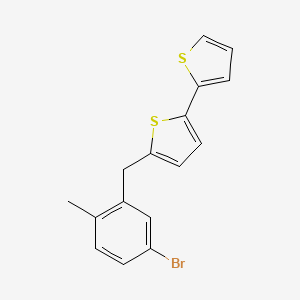

5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene

描述

5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene is a bithiophene derivative featuring a benzyl substituent at the 5-position of the bithiophene core, with a bromine atom and methyl group at the 5- and 2-positions of the benzyl ring, respectively. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Stille coupling), while the methyl group introduces steric and electronic effects that influence molecular packing and optoelectronic properties .

属性

IUPAC Name |

2-[(5-bromo-2-methylphenyl)methyl]-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrS2/c1-11-4-5-13(17)9-12(11)10-14-6-7-16(19-14)15-3-2-8-18-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQAZGMJCBXLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki-Miyaura Cross-Coupling with Boronic Acid Derivatives

Suzuki coupling offers a direct route to attach the 5-bromo-2-methylbenzyl moiety to the brominated bithiophene. However, the synthesis of (5-bromo-2-methylbenzyl)boronic acid presents challenges due to the instability of benzyl boronic acids. Alternative strategies involve using preformed boroxines or pinacol esters, as demonstrated in analogous syntheses.

Example Conditions:

-

Substrate: 5-Bromo-2,2'-bithiophene (2)

-

Coupling Partner: Tris(3-pyridyl)boroxine or 3-pyridylboronic acid pinacol ester

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2M aqueous)

-

Solvent: DMF

-

Temperature: 70–80°C

Adapting this method for the target compound would require synthesizing (5-bromo-2-methylbenzyl)boroxine, which may involve refluxing 5-bromo-2-methylbenzylboronic acid with pinacol.

Ketone Intermediate Reduction

A two-step approach involves Friedel-Crafts acylation followed by reduction, as exemplified in the synthesis of Canagliflozin intermediates. Here, 5-bromo-2-methylbenzoyl chloride reacts with 5-bromo-2,2'-bithiophene (2) to form a ketone, which is subsequently reduced to the benzyl group.

Friedel-Crafts Acylation:

-

Acylating Agent: 5-Bromo-2-methylbenzoyl chloride (1.2 equiv)

-

Catalyst: AlCl₃ (1.5 equiv)

-

Solvent: CH₂Cl₂

-

Temperature: 0°C → 25°C

-

Yield: 65–70% (5-(5-bromo-2-methylbenzoyl)-2,2'-bithiophene)

Ketone Reduction:

-

Reducing Agent: LiAlH₄ (2.0 equiv)

-

Solvent: THF

-

Temperature: 0°C → Reflux

This method benefits from high regioselectivity but requires careful handling of moisture-sensitive reagents.

Alternative One-Pot Synthesis via Kumada Coupling

A streamlined one-pot synthesis avoids discrete bromination and coupling steps. By generating a Grignard reagent from 2-bromothiophene and reacting it with 2,5-dibromothiophene in the presence of Pd(dppf)Cl₂, 5-bromo-2,2'-bithiophene (2) is formed directly. Subsequent Suzuki coupling introduces the benzyl group.

Grignard Formation:

-

Substrate: 2-Bromothiophene

-

Reagent: Mg turnings (1.3 equiv)

-

Solvent: THF

-

Temperature: Reflux

-

Reaction Time: 1 hour

Kumada Coupling:

-

Substrate: 2,5-Dibromothiophene

-

Catalyst: Pd(dppf)Cl₂ (1 mol%)

-

Solvent: Diethyl ether

-

Temperature: 25°C

Analytical and Process Considerations

Purity and Characterization

Final compounds are typically purified via silica gel chromatography (hexanes/EtOAc) and characterized by HPLC (>95% purity). Key spectroscopic data include:

Comparative Efficiency of Methods

| Method | Steps | Yield (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | 3 | 72 | Direct C–C bond formation |

| Ketone Reduction | 4 | 60–65 | High regioselectivity |

| One-Pot Kumada/Suzuki | 2 | 70 | Reduced purification steps |

化学反应分析

Types of Reactions: 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the bithiophene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and materials science.

Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

作用机制

The mechanism by which 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors or enzymes, leading to biological or chemical changes.

相似化合物的比较

Halogenated Bithiophenes

- 5-Bromo-2,2'-bithiophene (CAS: Not explicitly provided) Structure: Bromine at the 5-position of one thiophene ring. Synthesis: Prepared via lithiation of 2,2'-bithiophene followed by bromination . Reactivity: Used as a precursor in Suzuki couplings (e.g., to attach aryl groups) . Comparison: The absence of the benzyl group in 5-bromo-2,2'-bithiophene limits its application in sterically demanding reactions. However, its simpler structure facilitates higher yields in cross-coupling reactions compared to the target compound .

5,5'-Dibromo-2,2'-bithiophene (CAS: 4805-22-5)

- Structure : Bromine at the 5-positions of both thiophene rings.

- Applications : Key intermediate for low-bandgap polymers in organic photovoltaics (OPVs) and OLEDs .

- Comparison : The symmetric dibromo structure enables polymerization (e.g., via Stille coupling), whereas the asymmetric bromobenzyl group in the target compound favors small-molecule synthesis. The dibromo derivative has a higher molecular weight (324.06 g/mol) and melting point (144–146°C) .

Alkyl- and Alkenyl-Substituted Bithiophenes

5-Allyl-2,2'-bithiophene

- Structure : Allyl group at the 5-position.

- Synthesis : Derived from lithiated 2,2'-bithiophene and allyl halides .

- Applications : Used in isomerization reactions to synthesize propenyl derivatives .

- Comparison : The allyl group offers π-conjugation but lacks the electron-withdrawing bromine, making it less reactive in electrophilic substitutions compared to the bromobenzyl-substituted compound .

5-(But-3-en-1-ynyl)-2,2'-bithiophene (5-BBT)

Aromatic and Heteroaromatic-Substituted Bithiophenes

5-Phenyl-2,2'-bithiophene

- Triphenylamine- or Carbazole-Substituted Bithiophenes Structure: Electron-rich triphenylamine or carbazole groups attached via Suzuki coupling . Applications: Used in optoelectronic devices for hole-transport properties.

Quinoidal Bithiophenes (QBT Dyes)

- Structure: Cyan or ester substituents creating a quinoidal framework.

- Applications : Disperse dyes for polyester fabrics with high thermal stability .

- Comparison : The bromobenzyl group in the target compound may hinder planarization required for dye performance but could improve solubility in organic solvents .

Data Tables

Table 1. Structural and Physical Properties

Table 2. Reactivity and Electronic Effects

| Compound | Reactivity in Cross-Coupling | Electron Effect of Substituent |

|---|---|---|

| This compound | High (due to bromine) | Electron-withdrawing (Br), steric hindrance (CH₃) |

| 5-Allyl-2,2'-bithiophene | Moderate | Electron-neutral (allyl) |

| 5,5'-Dibromo-2,2'-bithiophene | High (dual bromine) | Strong electron-withdrawing |

生物活性

5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bithiophene backbone with a brominated aromatic substituent, which is crucial for its biological activity. The presence of the bromine atom and the methyl group can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. For instance, studies have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that it induces cytotoxicity in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:

- HeLa Cells : IC50 = 15 µM

- A549 Cells : IC50 = 20 µM

- MDA-MB-231 Cells : IC50 = 18 µM

These findings suggest that the compound could serve as a lead for developing new anticancer drugs.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence indicates that it can cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

常见问题

Q. What are the primary synthetic routes for 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed C-H homocoupling of brominated thiophene precursors. For example, 5,5'-dibromo-2,2'-bithiophene (a key intermediate) is synthesized by reacting 2-bromothiophene with Pd catalysts (e.g., Pd(PPh₃)₄) and AgF at room temperature, preserving bromine substituents for downstream functionalization . Another approach involves Suzuki-Miyaura coupling to attach the 5-bromo-2-methylbenzyl group to the bithiophene core. Optimization includes:

-

Catalyst selection : Pd(PPh₃)₄ for homocoupling; Pd(OAc)₂ for Suzuki.

-

Temperature : Room temperature for homocoupling vs. reflux for Suzuki.

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate isomers .

- Data Table :

| Method | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|

| Pd-Catalyzed Homocoupling | Pd(PPh₃)₄/AgF | 85–92 | Bromine preservation for later functionalization |

| Suzuki Coupling | Pd(OAc)₂ | 70–78 | Modular benzyl group introduction |

Q. How is the compound’s structure characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using COSY and HSQC. Thiophene protons appear at δ 6.8–7.3 ppm; benzyl protons (CH₂) at δ 4.0–4.5 ppm. Methyl groups (2-methylbenzyl) show singlets at δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 367 [M+H]⁺). Fragmentation patterns (e.g., loss of Br or CH₃) validate substituents .

- UV-Vis : Conjugation between bithiophene and benzyl groups yields absorbance at λₘₐₓ ~320 nm, useful for purity checks .

Q. What biosynthetic pathways produce related bithiophenes in plant models?

- Methodological Answer : In Tagetes patula root cultures, bithiophenes are biosynthesized via acetate-polymalonate pathways . Key steps:

- ¹³C-labeled acetate is incorporated into the thiophene backbone, confirmed by NMR isotope tracing.

- Enzymatic cyclization and oxidation generate substituents (e.g., hydroxyl, acetyloxy groups) .

- Hairy root cultures optimize yield (e.g., 5-(4-acetoxy-1-butynyl)-2,2'-bithiophene at ~15 mg/L) .

Advanced Research Questions

Q. What computational methods predict the compound’s electronic properties and conformer stability?

- Methodological Answer :

-

SCMO (Self-Consistent Molecular Orbital) : Predicts UV spectra and dipole moments. For 2,2'-bithiophene, a twist angle of 79–97° between rings minimizes steric strain and maximizes conjugation .

-

DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps (~3.2 eV) to assess nonlinear optical (NLO) potential. Substituents like bromine lower HOMO energy, enhancing electron-withdrawing capacity .

- Data Table :

| Parameter | Calculated Value | Experimental Value | Technique |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.2 | 3.1 (UV-Vis) | DFT |

| Dihedral Angle (°) | 85 | 82 (XRD) | SCMO |

Q. How does structural modification (e.g., bromine/methyl positioning) affect biological activity, such as anti-inflammatory effects?

- Methodological Answer :

- Anti-inflammatory assays : In RAW 264.7 macrophages, bromine enhances NO inhibition (IC₅₀ ~20 µM vs. ~50 µM for non-brominated analogs). Methyl groups improve lipophilicity, increasing membrane permeability .

- SAR (Structure-Activity Relationship) :

- Bromine at C-5 increases electrophilicity, interacting with cysteine residues in inflammatory enzymes.

- Methyl at C-2 (benzyl) reduces steric hindrance, improving binding affinity .

Q. What strategies address challenges in regioselective functionalization of the bithiophene core?

- Methodological Answer :

- Vilsmeier-Haack Formylation : Electrophilic substitution at the 4-position (adjacent to N,N-dialkylamino groups) using ClCH=NMe₂⁺ .

- Directed Lithiation : Deprotonate the 5'-position (acidic proton near sulfur) with n-BuLi, then react with DMF for 5'-formylation .

- Silver-mediated Coupling : Maintains bromine integrity for cross-coupling reactions (e.g., Sonogashira) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。